6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine
Overview
Description
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications in scientific research and industry .
Mechanism of Action
- The primary target of this compound is the vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the process of forming new blood vessels from existing ones. By binding to VEGFR-2, this compound modulates angiogenesis and influences blood vessel formation .
- Specifically, it inhibits the phosphorylation of VEGFR-2, disrupting the signaling cascade that promotes angiogenesis. By doing so, it interferes with tumor growth and metastasis .
- Inhibition of these pathways reduces cell survival, proliferation, and migration, ultimately impacting tumor progression and angiogenesis .
- Cellular effects include decreased endothelial cell proliferation and migration, ultimately impacting tumor growth and metastasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not reported. No data provided. Metabolic pathways remain unspecified. Not documented. and Clearance : Data are lacking .
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine typically involves the reaction of 3-(trifluoromethyl)aniline with a pyrimidine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: Known for its acaricidal activity.
Diflumetorim: A commercial pyrimidinamine fungicide.
Flupentiofenox: A trifluoroethyl thioether acaricide.
Uniqueness
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and agrochemical development .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-2-7(4-8)9-5-10(15)17-6-16-9/h1-6H,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUURIZNLBOEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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